molecular formula C9H11NO3 B13233481 2-[(Pyridin-3-yl)methoxy]propanoic acid

2-[(Pyridin-3-yl)methoxy]propanoic acid

Cat. No.: B13233481
M. Wt: 181.19 g/mol
InChI Key: RNWACDMVQNZZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)methoxy]propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methoxy]propanoic acid typically involves the reaction of pyridin-3-ylmethanol with a propanoic acid derivative. One common method is the esterification of pyridin-3-ylmethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-[(Pyridin-3-yl)carbonyl]propanoic acid.

    Reduction: Formation of 2-[(Pyridin-3-yl)methoxy]propanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-[(Pyridin-3-yl)methoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)methoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the carboxylic acid moiety can form ionic bonds with positively charged residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propanoic acid: Similar structure but lacks the methoxy linker.

    2-(Pyridin-4-yl)methoxypropanoic acid: Similar structure with the pyridine ring attached at a different position.

    3-(Pyridin-2-yl)propanoic acid: Similar structure with the pyridine ring attached at a different position.

Uniqueness

2-[(Pyridin-3-yl)methoxy]propanoic acid is unique due to the presence of the methoxy linker, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its solubility and ability to form specific interactions with target molecules, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(pyridin-3-ylmethoxy)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-7(9(11)12)13-6-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3,(H,11,12)

InChI Key

RNWACDMVQNZZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.